What is 4'-Fluorouridine and its chemical structure?
What is 4'-Fluorouridine and its chemical structure?
An In-depth Technical Guide to 4'-Fluorouridine
Introduction
4'-Fluorouridine (4'-FlU), also known as EIDD-2749, is a synthetic ribonucleoside analog that has emerged as a potent, orally bioavailable, broad-spectrum antiviral agent.[1][2] Its structural similarity to the natural nucleoside uridine (B1682114) allows it to interfere with viral replication, making it a promising candidate for the treatment of a range of RNA virus infections.[3][4] It has demonstrated significant efficacy against respiratory syncytial virus (RSV), severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and its variants, influenza viruses, and enteroviruses.[1][5][6] This document provides a comprehensive technical overview of 4'-Fluorouridine, including its chemical structure, mechanism of action, antiviral efficacy, synthesis, and key experimental methodologies for its evaluation.
Chemical Structure and Properties
4'-Fluorouridine is a derivative of the pyrimidine (B1678525) nucleoside uridine. The defining structural feature is the substitution of a hydrogen atom with a fluorine atom at the 4' position of the ribose sugar moiety.[4] This modification, leveraging the small atomic radius and strong stereo-electronic effects of fluorine, enhances the molecule's metabolic stability and lipophilicity.[7]
Chemical Formula: C₉H₁₁FN₂O₆[8] Molecular Weight: 262.2 g/mol [8] CAS Number: 1613589-24-4[9]
The core structure consists of a uracil (B121893) base linked to a ribofuranosyl ring that is fluorinated at the 4' position.[4]
Caption: The chemical structure of 4'-Fluorouridine, highlighting the fluorine atom at the 4' position of the ribose ring.
Mechanism of Action
The antiviral activity of 4'-Fluorouridine is mediated by its intracellular conversion to a bioactive triphosphate form, which then targets the viral RNA-dependent RNA polymerase (RdRp).[2][3]
-
Cellular Uptake and Anabolism: After oral administration and absorption, 4'-FlU enters host cells. Cellular kinases phosphorylate it sequentially to 4'-Fluorouridine monophosphate (4'-FlU-MP), diphosphate (B83284) (4'-FlU-DP), and finally to the active 4'-Fluorouridine triphosphate (4'-FlU-TP).[1][10] This anabolism is efficient, leading to a rapid accumulation of the active triphosphate form within the cell.[1]
-
Inhibition of Viral RdRp: The active 4'-FlU-TP acts as a competitive inhibitor of the viral RdRp enzyme, mimicking natural nucleotide triphosphates.[2] The viral polymerase incorporates 4'-FlU-TP into the nascent viral RNA strand.[2]
-
Delayed Chain Termination: Unlike classic chain terminators, the incorporation of 4'-FlU does not immediately halt RNA synthesis. Instead, it induces a delayed, sequence-dependent stalling of the RdRp complex, typically three to four nucleotides downstream from the incorporation site.[2][7] This is believed to result from steric hindrance or an altered RNA secondary structure that the polymerase cannot accommodate, ultimately preventing the completion of viral RNA replication.[2][7]
Caption: The metabolic activation and mechanism of action of 4'-Fluorouridine.
Antiviral Spectrum and Efficacy
4'-FlU has demonstrated potent antiviral activity against a wide array of positive- and negative-sense RNA viruses. Quantitative data from various studies are summarized below.
Table 1: In Vitro Antiviral Activity of 4'-Fluorouridine
| Virus Family | Virus | Cell Line | EC₅₀ | CC₅₀ (μM) | Selectivity Index (SI) | Reference(s) |
| Pneumoviridae | Respiratory Syncytial Virus (RSV) A2-line19F | HEp-2 | 0.61 - 1.2 μM | >100 | >83-164 | [3] |
| Pneumoviridae | RSV (in Human Airway Epithelium) | HAE | 55 nM | >10 | >181 | [1][3] |
| Coronaviridae | SARS-CoV-2 | Vero E6 | - | - | - | [1] |
| Coronaviridae | SARS-CoV-2 (Alpha, Gamma, Delta VoC) | Vero E6 | - | - | - | [11] |
| Arenaviridae | Lymphocytic Choriomeningitis Virus (LCMV) | Vero E6 | 7.22 μM | >100 | >13.8 | [3] |
| Togaviridae | Chikungunya Virus (CHIKV) | U-2 OS | 3.89 μM | >500 | >128 | [12] |
| Bunyavirales | Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | - | - | - | [13] |
| Orthomyxoviridae | Influenza A and B Viruses | MDCK | <0.12 μM | - | - | [6][14] |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀).
Table 2: In Vivo Efficacy of 4'-Fluorouridine
| Virus | Animal Model | Dosage | Treatment Initiation | Outcome | Reference(s) |
| RSV | BALB/cJ Mice | 5 mg/kg, once daily (oral) | 24 hours post-infection | Significant reduction in lung virus load | [1] |
| SARS-CoV-2 | Ferrets | 20 mg/kg, once daily (oral) | 12 hours post-infection | Significant reduction in viral burden | [1] |
| Influenza A (H1N1) | Ferrets | 2 mg/kg, once daily (oral) | 12 hours post-infection | Rapidly stopped virus shedding and prevented transmission | [6] |
| Influenza A (H1N1) | Mice | 2 mg/kg, once daily (oral) | 24 hours post-infection | Alleviated pneumonia and reduced lung virus load | [6] |
| Chikungunya Virus (CHIKV) | Mice | 5 mg/kg, once daily (oral) | 2 hours post-infection | Reduced virus burden and footpad swelling | [12] |
Synthesis Overview
The synthesis of 4'-Fluorouridine typically starts from uridine. While multiple specific routes exist, a general strategy involves several key chemical transformations. One documented approach includes converting the 5'-hydroxyl group of uridine into an iodine, followed by an elimination reaction to yield a 4',5'-unsaturated intermediate. The crucial step is iodofluorination to introduce the fluorine atom at the C4' position, followed by further modifications and deprotection steps to yield the final product.[14][15]
Caption: A generalized workflow for the chemical synthesis of 4'-Fluorouridine.
Key Experimental Protocols
The evaluation of 4'-FlU involves a series of standardized in vitro and in vivo assays. The following are generalized methodologies based on published studies.
Protocol 1: In Vitro RdRp Inhibition Assay
This assay biochemically measures the ability of the compound's active form (4'-FlU-TP) to inhibit the viral polymerase.
-
Reagents: Purified recombinant viral RdRp complex, RNA template, natural nucleoside triphosphates (NTPs), and 4'-FlU-TP.
-
Reaction Setup: Assemble the reaction mixture containing the RdRp enzyme, RNA template, and a mix of NTPs (one of which may be radiolabeled for detection) in a suitable buffer.
-
Inhibition: Add varying concentrations of 4'-FlU-TP to the reaction mixtures. Include a no-inhibitor control.
-
Incubation: Incubate the reactions at an optimal temperature (e.g., 37°C) to allow RNA synthesis.
-
Analysis: Stop the reaction and analyze the synthesized RNA products using gel electrophoresis and autoradiography.
-
Quantification: Quantify the amount of full-length RNA product in each reaction. The IC₅₀ value is calculated as the concentration of 4'-FlU-TP that inhibits polymerase activity by 50%.[1][2]
Protocol 2: Virus Yield Reduction Assay
This cell-based assay determines the compound's efficacy in inhibiting the production of infectious virus particles.
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6, HEp-2) in multi-well plates and grow to confluency.
-
Infection: Infect the cell monolayers with the virus at a defined multiplicity of infection (MOI).
-
Treatment: After a 1-hour adsorption period, remove the virus inoculum and add a fresh culture medium containing serial dilutions of 4'-FlU. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 24-72 hours).
-
Harvesting: Collect the cell culture supernatants.
-
Titration: Determine the viral titer in each supernatant using a standard method like a plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay.
-
Calculation: The EC₅₀ value is calculated as the drug concentration that reduces the viral yield by 50% compared to the vehicle control.[1][12]
Caption: A standard workflow for evaluating the in vitro and in vivo efficacy of 4'-FlU.
Prodrug Development
Despite its potent activity, 4'-Fluorouridine has been noted to have suboptimal chemical stability.[16] To address this, researchers have developed prodrugs to improve its pharmacokinetic properties and stability. For example, tri-ester prodrugs, such as the tri-isobutyrate ester, have shown enhanced stability and excellent oral pharmacokinetic profiles in rats.[14][17] Another novel double prodrug, VV261, was developed with modifications on both the ribose and base moieties, exhibiting improved chemical stability and protective efficacy against lethal SFTSV infection in mice.[16]
Conclusion
4'-Fluorouridine is a highly promising broad-spectrum antiviral agent with a well-defined mechanism of action targeting the viral RdRp. Its potent in vitro and in vivo efficacy against several high-consequence RNA viruses, combined with its oral bioavailability, positions it as a valuable candidate for pandemic preparedness and the treatment of diseases like RSV and COVID-19.[1][2][18] Ongoing research, including the development of next-generation prodrugs, aims to further optimize its therapeutic potential for clinical use.
References
- 1. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4′-Fluorouridine Is a Broad-Spectrum Orally Available First-Line Antiviral That May Improve Pandemic Preparedness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4’-fluorouridine as a potential COVID-19 oral... | F1000Research [f1000research.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. 4’-Fluorouridine mitigates lethal infection with pandemic human and highly pathogenic avian influenza viruses | PLOS Pathogens [journals.plos.org]
- 7. news-medical.net [news-medical.net]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. 4′-Fluorouridine inhibits alphavirus replication and infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Synthesis and evaluation of NHC derivatives and 4′-fluorouridine prodrugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00268C [pubs.rsc.org]
- 15. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and evaluation of NHC derivatives and 4′-fluorouridine prodrugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. 4'-Fluorouridine Is a Broad-Spectrum Orally Available First-Line Antiviral That May Improve Pandemic Preparedness - PubMed [pubmed.ncbi.nlm.nih.gov]
